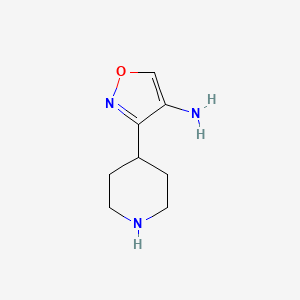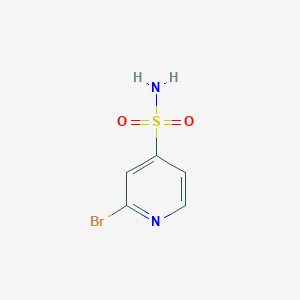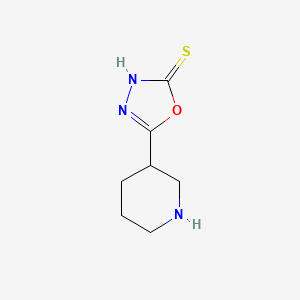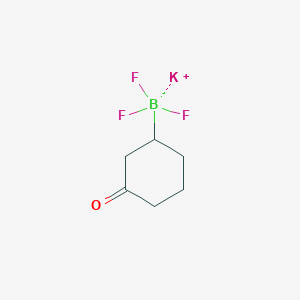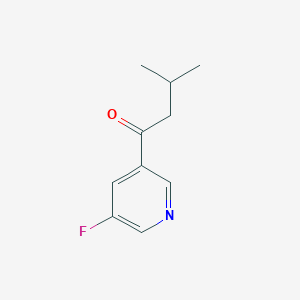
1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the use of fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable catalyst . The reaction conditions often include mild temperatures and solvents like acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one, involves large-scale fluorination processes. These processes utilize efficient fluorinating agents and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems enhances the scalability and reproducibility of the production .
化学反应分析
Types of Reactions
1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound to its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学研究应用
1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent in positron emission tomography (PET) due to the presence of fluorine-18.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with enzymes and receptors through hydrogen bonding and electrostatic interactions. This interaction can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
5-Fluoropyridin-3-ylboronic acid: Another fluorinated pyridine derivative used in Suzuki coupling reactions.
Bis((5-fluoropyridin-3-yl)methyl)amine: A compound with two fluorinated pyridine rings, used in the synthesis of complex molecules.
Uniqueness
1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the fluorine atom at the 5-position of the pyridine ring and the methylbutanone moiety contribute to its unique properties and applications .
属性
分子式 |
C10H12FNO |
|---|---|
分子量 |
181.21 g/mol |
IUPAC 名称 |
1-(5-fluoropyridin-3-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C10H12FNO/c1-7(2)3-10(13)8-4-9(11)6-12-5-8/h4-7H,3H2,1-2H3 |
InChI 键 |
PCJHHOFGPDTQJD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)C1=CC(=CN=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl({[(2S)-oxetan-2-yl]methyl})amine](/img/structure/B13504328.png)
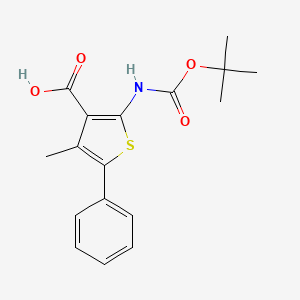
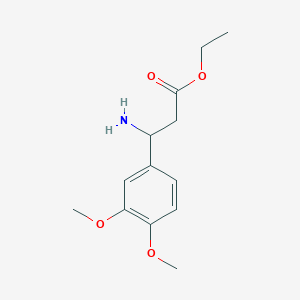
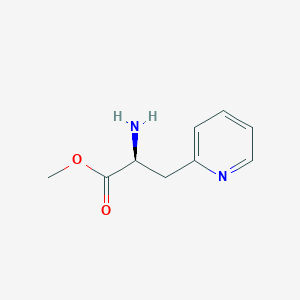
![2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B13504351.png)


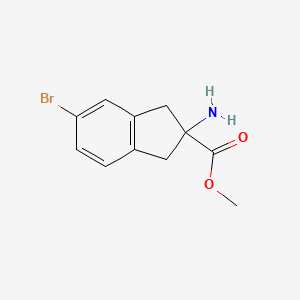
![n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide](/img/structure/B13504379.png)
